![molecular formula C21H17F2N3O4 B2496760 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1171070-16-8](/img/structure/B2496760.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of complex organic compounds, including those containing benzo[d][1,3]dioxol, oxadiazole, piperidinyl, and difluorophenyl groups, is crucial in the field of organic chemistry and drug discovery. These compounds often exhibit a wide range of biological activities and are pivotal in the synthesis of pharmaceuticals.
Synthesis Analysis
Compounds with structures resembling the specified chemical are synthesized through multi-step reactions, involving substitution reactions and characterized by spectroscopic techniques such as FTIR, 1H NMR, and mass spectrometry. For example, the synthesis of similar compounds involves the condensation of specific sulfonamide groups with chlorides in the presence of bases like triethylamine (Prasad et al., 2008).
Molecular Structure Analysis
The molecular structure is often confirmed through X-ray diffraction studies, revealing conformational aspects such as chair conformations of piperidine rings and distorted tetrahedral geometries around sulfur atoms (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical properties, such as reactivity and interaction with other chemical entities, can be elucidated through experimental setups and theoretical calculations, including density functional theory (DFT) studies. These provide insights into the compound’s electronic structure, HOMO-LUMO gaps, and reactive sites on the molecular surface (Huang et al., 2021).
Physical Properties Analysis
The physical properties, including thermal stability and melting points, are determined using techniques like thermogravimetric analysis. This analysis reveals the compound's stability across various temperature ranges (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, such as antimicrobial and antifungal activities, are assessed through in vitro assays. Some compounds show promising activities against pathogenic bacterial and fungal strains, highlighting their potential in therapeutic applications (Mallesha & Mohana, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research involving similar complex molecules often focuses on their synthesis and structural elucidation through various spectroscopic and analytical techniques. For instance, compounds synthesized through substitution reactions and characterized by spectroscopy, X-ray diffraction, and thermal analysis are common in the literature. These studies lay the groundwork for understanding the molecular structure, stability, and potential reactivity of such compounds (C. S. Karthik et al., 2021; S. Benaka Prasad et al., 2018).
Antimicrobial and Antitubercular Activities
Several studies have synthesized derivatives of complex molecules to test for antimicrobial and antitubercular activities. These activities are evaluated through in vitro assays against various bacterial and fungal strains. The synthesis of such compounds often involves reactions with sulfonyl and acid chlorides, among other methods, to obtain derivatives with potential bioactivity (L. Mallesha & K. Mohana, 2014; S. S. Bisht et al., 2010).
Molecular Interaction Studies
Research into the molecular interactions of compounds, especially those with specific receptors or biological targets, is another critical area. These studies help in understanding how these molecules might interact with biological systems at the molecular level, providing insights into their mechanism of action and potential therapeutic applications (J. Shim et al., 2002).
Crystal Structure and DFT Studies
Determining the crystal structure of compounds and performing density functional theory (DFT) studies are essential for understanding their electronic properties and stability. These studies can reveal insights into the reactivity, electronic structure, and potential applications of these compounds in various fields (P.-Y. Huang et al., 2021).
Propiedades
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O4/c22-15-5-3-13(8-16(15)23)21(27)26-7-1-2-14(10-26)20-25-24-19(30-20)12-4-6-17-18(9-12)29-11-28-17/h3-6,8-9,14H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIATYBEVNZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

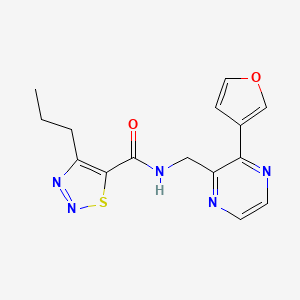

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)
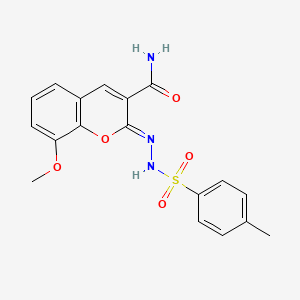
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)
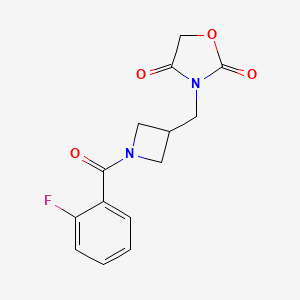
![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)

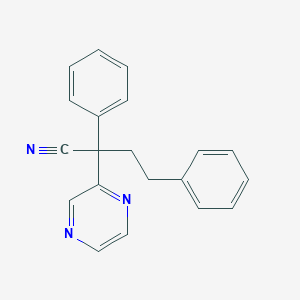
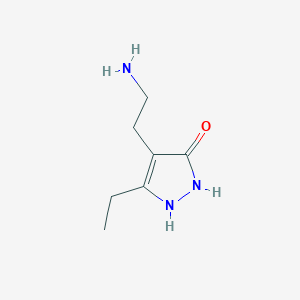
![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)